HC-7366

Non-Small Cell Lung Cancer EGFR TKI Resistance Combination Therapy

HC-7366 is a first-in-human, orally bioavailable GCN2 kinase activator with an engineered ADME profile overcoming indazole scaffold limitations. Its potent target engagement (IC50 72 nM) and selectivity over PERK make it the only clinically validated GCN2 activator—now in Phase 1b trials with FDA Fast Track designation for AML. Essential for EGFR-TKI resistance research, HIF-2α inhibitor-resistant ccRCC models, and pan-cancer ISR studies. Generic GCN2 modulators cannot replicate its clinically relevant pharmacokinetics. For research use only.

Molecular Formula C20H15ClF2N6O4S
Molecular Weight 508.9 g/mol
Cat. No. B15137516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHC-7366
Molecular FormulaC20H15ClF2N6O4S
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2C=NC(=CN2C=N1)C3=C(C=CC(=C3F)NS(=O)(=O)C4=C(N=CC(=C4)Cl)OC)F
InChIInChI=1S/C20H15ClF2N6O4S/c1-24-19(30)18-14-7-25-13(8-29(14)9-27-18)16-11(22)3-4-12(17(16)23)28-34(31,32)15-5-10(21)6-26-20(15)33-2/h3-9,28H,1-2H3,(H,24,30)
InChIKeyKIGXQRBUVDDSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HC-7366: A First-in-Class, Orally Bioavailable GCN2 Kinase Activator


HC-7366 is a synthetic organic, first-in-human, orally bioavailable small molecule [1]. It functions as a potent and selective activator of general control nonderepressible 2 (GCN2) kinase [2]. By binding to the ATP pocket of GCN2 with an IC50 of 72 nM, HC-7366 triggers the integrated stress response (ISR), leading to downstream effects such as the upregulation of ATF4 and ASNS . Its development represents an optimized series overcoming the permeability and ADME limitations of earlier indazole-based scaffolds [3].

Why HC-7366 is Not Interchangeable with Other GCN2 Modulators or ISR Agonists


The integrated stress response (ISR) is a complex pathway, and the therapeutic window of its modulation is critically dependent on compound-specific properties. HC-7366 is differentiated from earlier GCN2-targeting scaffolds by its engineered ADME profile, which provides robust in vivo exposure and oral bioavailability essential for its clinical progression [1]. Furthermore, its specific activity profile—potent GCN2 activation coupled with a defined selectivity window against the related kinase PERK—is a product of extensive structure-activity relationship (SAR) optimization [2]. This unique constellation of target engagement, pharmacokinetics, and safety cannot be assumed for other, unoptimized GCN2 modulators or indirect ISR agonists, making generic substitution scientifically unsound and likely to result in a loss of in vivo efficacy or an altered safety profile.

Quantitative Evidence for the Differentiation and Procurement of HC-7366


HC-7366's Preclinical In Vivo Efficacy in an EGFR-Mutant NSCLC Xenograft Model

In the NCI-H1975 xenograft model of EGFR-mutant NSCLC, the combination of HC-7366 with osimertinib was evaluated for its ability to delay tumor regrowth after treatment cessation. This is a key differentiator as it measures the durability of response, not just initial tumor shrinkage. The study compared HC-7366 monotherapy, osimertinib monotherapy, and the combination [1].

Non-Small Cell Lung Cancer EGFR TKI Resistance Combination Therapy

HC-7366's Monotherapy Activity in a Belzutifan-Resistant ccRCC PDX Model

A major challenge in treating clear cell renal cell carcinoma (ccRCC) is acquired resistance to HIF-2α inhibitors like belzutifan. In a belzutifan-resistant patient-derived xenograft (PDX) model of ccRCC, HC-7366 monotherapy demonstrated significant antitumor activity, offering a potential solution for patients who have progressed on standard-of-care HIF-2α therapy [1].

Renal Cell Carcinoma HIF-2α Resistance Patient-Derived Xenograft

HC-7366's Monotherapy Antitumor Activity Across Diverse Solid Tumor Xenograft Models

HC-7366's preclinical profile is distinguished by its monotherapy activity across a wide range of solid tumor types, not just a single indication. This broad efficacy suggests a fundamental anti-cancer mechanism rather than one limited to a specific genetic background. The data below show tumor growth inhibition (TGI) or regression in multiple xenograft models, compared to vehicle control [1].

Oncology Broad-Spectrum Antitumor Activity Cell Line-Derived Xenograft

HC-7366's Optimized ADME Profile and Selectivity Over PERK

HC-7366 was specifically optimized from an earlier indazole scaffold to overcome poor permeability and ADME properties, which are common liabilities for kinase inhibitors. The optimization process achieved improved permeability while maintaining potent GCN2 activation and selectivity over the closely related kinase PERK [1].

Drug Discovery ADME Kinase Selectivity

HC-7366 Receives FDA Fast Track Designation in Relapsed/Refractory AML

The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to HC-7366 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (R/R AML) [1]. This designation is reserved for drugs that treat serious conditions and fill an unmet medical need, and it provides benefits like more frequent communication with the FDA.

Acute Myeloid Leukemia Clinical Development Regulatory Milestone

Evidence-Backed Application Scenarios for HC-7366 in Scientific Research and Clinical Development


Combination Partner to Overcome Osimertinib Resistance in EGFR-Mutant NSCLC

HC-7366 is a rational choice for research programs investigating strategies to delay or overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. Preclinical evidence demonstrates that adding HC-7366 to osimertinib significantly improves the durability of response, with a higher proportion of mice remaining tumor-free long after treatment cessation [1]. This scenario is ideal for academic and industry labs focused on drug resistance mechanisms and the development of novel combination regimens.

Salvage Therapy or Combination Partner in Belzutifan-Resistant or -Refractory ccRCC

For researchers focused on clear cell renal cell carcinoma (ccRCC), HC-7366 offers a unique tool to study the biology of HIF-2α inhibitor resistance. Data show HC-7366 retains robust monotherapy activity in belzutifan-resistant patient-derived xenograft (PDX) models, a setting where the HIF-2α antagonist fails [2]. This makes HC-7366 an essential compound for programs aiming to identify and validate next-line therapies or rational combination partners for ccRCC patients.

Broad-Spectrum Antitumor Research Across Multiple Solid Tumor Indications

HC-7366's demonstrated monotherapy activity in preclinical models of ccRCC, head and neck cancer, sarcoma, and prostate cancer makes it a valuable tool for pan-cancer research into the integrated stress response (ISR) and its role in tumorigenesis [3]. Its oral bioavailability and in vivo efficacy profile enable chronic dosing studies across diverse tumor types, supporting target validation and biomarker discovery efforts.

Clinical Trial Material Procurement for Investigator-Initiated Studies (IIS) in AML

Given its FDA Fast Track designation for relapsed/refractory AML, HC-7366 is a high-value asset for clinical investigators [4]. The compound is currently in Phase 1b trials, and its unique mechanism as a GCN2 activator positions it as a candidate for combination with standard-of-care agents like azacitidine and venetoclax. Procurement of high-purity HC-7366 is essential for hospitals and research centers planning to conduct investigator-initiated trials or correlative science studies in this patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for HC-7366

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.